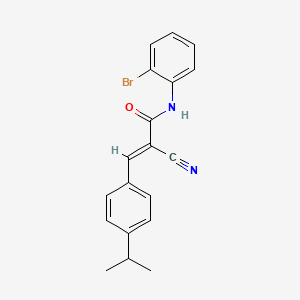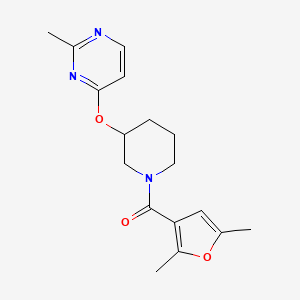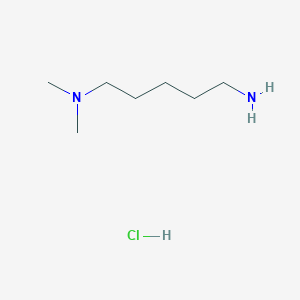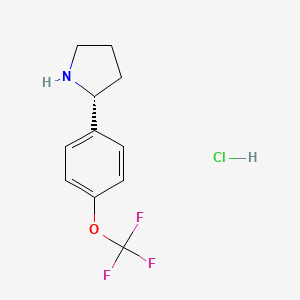
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as BPP-1, is a compound that has gained attention in scientific research due to its potential biological and medicinal properties.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been studied extensively for its potential biological and medicinal properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in animal models of arthritis and colitis. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been studied for its antibacterial properties against gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a role in cancer metastasis and tissue remodeling, and inhibition of MMP activity has been shown to reduce tumor growth and metastasis. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with high purity, making it a viable option for research studies. (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide is that its mechanism of action is not fully understood, making it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide. One area of interest is the development of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide for cancer treatment. Another area of interest is the development of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide as an antibacterial agent. Studies are needed to determine the efficacy of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide against different types of bacteria and to assess its potential for development as a new antibiotic. Additionally, further studies are needed to fully understand the mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide and its effects on different biological systems.
Synthesemethoden
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide is a synthetic compound that can be prepared through a multistep process. The synthesis method involves the reaction of 2-bromoaniline with 4-isopropylbenzaldehyde to form an imine intermediate. The imine is then reacted with malononitrile in the presence of a base to form the final product, (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide. The synthesis method of (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Eigenschaften
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)19(23)22-18-6-4-3-5-17(18)20/h3-11,13H,1-2H3,(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGSTVBIJYRUEN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)

![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)
![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)

![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)
